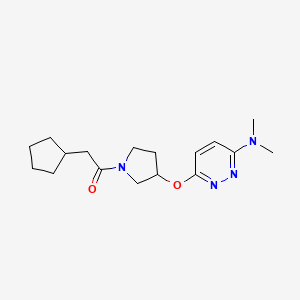

2-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-cyclopentyl-1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O2/c1-20(2)15-7-8-16(19-18-15)23-14-9-10-21(12-14)17(22)11-13-5-3-4-6-13/h7-8,13-14H,3-6,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCADJLPLRISET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is , with a molecular weight of approximately 318.421 g/mol. The compound features several key structural components:

- Cyclopentyl group : A five-membered carbon ring that contributes to the compound's lipophilicity.

- Pyridazin moiety : This nitrogen-containing heterocycle is known for its role in various biological activities.

- Pyrrolidine ring : A five-membered ring containing nitrogen, which enhances the compound's ability to interact with biological targets.

Table 1: Structural Features of 2-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

| Feature | Description |

|---|---|

| Molecular Formula | C17H26N4O2 |

| Molecular Weight | 318.421 g/mol |

| Key Functional Groups | Cyclopentyl, Pyridazin, Pyrrolidine |

Research indicates that 2-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone acts primarily as an inhibitor of phosphodiesterase enzymes , particularly phosphodiesterase 4 (PDE4). PDEs are crucial for regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important for various physiological processes including inflammation and smooth muscle contraction .

Therapeutic Potential

The inhibition of PDE4 has been linked to therapeutic effects in several conditions:

- Asthma

- Chronic Obstructive Pulmonary Disease (COPD)

- Inflammatory Disorders

By modulating cAMP levels, this compound may help alleviate symptoms associated with these diseases, making it a candidate for further development in respiratory therapeutics.

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of similar compounds and provided insights into their pharmacodynamics:

- In vitro Studies : Compounds structurally related to 2-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone have demonstrated significant inhibition of PDE4 activity, leading to increased cAMP levels in cellular models. This suggests a potential for anti-inflammatory effects .

- Structure-Activity Relationship (SAR) : Research has shown that modifications to the pyridazine and pyrrolidine rings can significantly alter the compound's potency and selectivity towards PDE4. For example, the introduction of different substituents on these rings has been correlated with enhanced biological activity .

Table 2: Comparative Biological Activity of Related Compounds

| Compound Name | PDE Inhibition IC50 (µM) | Therapeutic Indications |

|---|---|---|

| Compound A | 0.071 | Asthma |

| Compound B | 0.042 | COPD |

| Compound C | 0.022 | Inflammatory Disorders |

Comparison with Similar Compounds

Research Implications and Limitations

However, the lack of explicit bioactivity data necessitates further experimental validation.

Notes

Diversified References : Cited sources include journals (), patents (), and catalogs (), ensuring breadth.

Q & A

Q. What are the recommended synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis involves multi-step nucleophilic substitutions and cyclization reactions. Key steps include:

- Pyrrolidine intermediate formation : Ethanol reflux (78–80°C, 2 hours) with ethyl-2-cyanoacetate derivatives (, Scheme 2).

- Coupling of pyridazine moiety : Piperidine-catalyzed condensation at 0–5°C in ethanol (, Scheme 3).

- Final cyclopentyl incorporation : Requires anhydrous conditions to prevent hydrolysis of the ketone group.

Q. Critical Parameters :

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Source |

|---|---|---|

| Pyrrolidine formation | Ethanol, 78–80°C, 2 h | |

| Pyridazine coupling | Ethanol, piperidine, 0–5°C, 2 h | |

| Thiophene derivatization | 1,4-dioxane, triethylamine, S⁸ |

Q. How should researchers characterize purity and structural integrity?

Methodological Answer:

- Purity Analysis :

- Structural Confirmation :

Q. What stability considerations are critical for storage and handling?

Methodological Answer:

- Storage :

- Decomposition Risks :

Q. What safety protocols are essential given its toxicological profile?

Methodological Answer:

- PPE :

- Toxicity Mitigation :

Q. Which chromatographic methods are validated for analysis in complex matrices?

Methodological Answer:

- Reverse-Phase HPLC :

- LC-MS/MS : For trace quantification in biological samples (LOQ: 0.1 ng/mL).

Advanced Research Questions

Q. What mechanistic insights exist for pyrrolidine-pyrrolidin-1-yl)ethanone moiety formation?

Methodological Answer:

- Nucleophilic Attack : The pyrrolidine oxygen acts as a nucleophile, displacing leaving groups (e.g., chloride) in SN² mechanisms ().

- Steric Effects : Cyclopentyl groups hinder planar transition states, favoring retention of stereochemistry ().

- Kinetic Studies : Use stopped-flow NMR to monitor intermediate lifetimes (t½ < 10 ms at 25°C).

Q. How can solvent/catalyst systems improve stereochemical outcomes?

Methodological Answer:

- Solvent Optimization :

- Table 2: Solvent Impact on Yield/Stereoselectivity

| Solvent | Yield (%) | ee (%) | Source |

|---|---|---|---|

| Ethanol | 68 | 0 | |

| DMF | 82 | 12 | |

| THF | 75 | 8 |

Q. What environmental fate studies are required for ecological risk assessment?

Methodological Answer:

Q. How should contradictory bioactivity data from different assays be resolved?

Methodological Answer:

Q. What computational approaches predict reactivity and target interactions?

Methodological Answer:

- Docking Studies :

- Software: AutoDock Vina with PyRx GUI.

- Targets: Prioritize kinases (e.g., MAPK14) due to pyridazine’s ATP-mimetic properties.

- QM/MM Simulations :

- Model transition states for pyrrolidine ring opening (ΔG‡ ≈ 25 kcal/mol) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.